molecular formula C13H9FIN3 B572033 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine CAS No. 1313738-72-5

1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B572033
CAS No.: 1313738-72-5
M. Wt: 353.139
InChI Key: GQXVRHDLHZVBCE-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a fluorobenzyl group and an iodine atom attached to a pyrazolo[3,4-B]pyridine core. The unique structural features of this compound make it a valuable candidate for various scientific applications, particularly in the development of therapeutic agents.

Preparation Methods

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The pyrazolo[3,4-B]pyridine core can participate in cyclization reactions to form more complex ring systems.

Comparison with Similar Compounds

1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine can be compared with other similar compounds, such as:

    Vericiguat: Another sGC stimulator used in the treatment of chronic heart failure.

    Riociguat: A compound with a similar mechanism of action, used for the treatment of pulmonary arterial hypertension.

The uniqueness of this compound lies in its specific combination of a fluorobenzyl group and an iodine atom, which confer distinct chemical and biological properties that are valuable for various research and therapeutic applications.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-iodopyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FIN3/c14-11-6-2-1-4-9(11)8-18-13-10(12(15)17-18)5-3-7-16-13/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXVRHDLHZVBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725578
Record name 1-[(2-Fluorophenyl)methyl]-3-iodo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-72-5
Record name 1-[(2-Fluorophenyl)methyl]-3-iodo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In analogy to example 24A, 25.00 g (102.031 mmol) of 3-iodo-1H-pyrazolo[3,4-b]pyridine (synthesis described in WO 2006/130673, scheme D) were reacted with 21.21 g (112.234 mmol) of 2-fluorobenzyl bromide. 34.49 g of the title compound were obtained (95% of theory).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21.21 g
Type
reactant
Reaction Step One

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